molecular formula C10H13F2N5 B11745360 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11745360
M. Wt: 241.24 g/mol
InChI Key: JTWCMYVXLCZTHQ-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound that features two pyrazole rings connected by a difluoromethyl group and a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as bromodifluoromethane in the presence of a base.

    Coupling of Pyrazole Rings: The two pyrazole rings are then coupled using a suitable linker, such as a methylamine group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the difluoromethyl group, converting it to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methylamine linkage, where various nucleophiles can replace the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Compounds with a methyl group replacing the difluoromethyl group.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various industrial processes, including polymerization and catalysis.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoromethyl group and pyrazole rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [1-(Trifluoromethyl)-1H-pyrazol-5-yl]methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • [1-(Chloromethyl)-1H-pyrazol-5-yl]methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • [1-(Bromomethyl)-1H-pyrazol-5-yl]methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

The presence of the difluoromethyl group in {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in drug design and industrial applications where these properties are desirable.

Properties

Molecular Formula

C10H13F2N5

Molecular Weight

241.24 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C10H13F2N5/c1-16-7-8(5-15-16)4-13-6-9-2-3-14-17(9)10(11)12/h2-3,5,7,10,13H,4,6H2,1H3

InChI Key

JTWCMYVXLCZTHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC=NN2C(F)F

Origin of Product

United States

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